![molecular formula C10H15NO4 B116319 Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate CAS No. 154229-55-7](/img/structure/B116319.png)
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate, also known as EEIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazole carboxylates and has a molecular weight of 223.26 g/mol. In
Scientific Research Applications
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been used in various scientific research applications such as the synthesis of new isoxazole derivatives, anti-inflammatory agents, and as a building block for the synthesis of biologically active molecules. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been used as a precursor to synthesize new compounds with potential anticancer and antifungal activities.
Mechanism of Action
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in the production of inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has anti-inflammatory, analgesic, and antipyretic effects. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to reduce the levels of inflammatory mediators such as prostaglandins, cytokines, and chemokines. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, one limitation of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in scientific research. One potential direction is the synthesis of new isoxazole derivatives with improved anti-inflammatory and analgesic activities. Another direction is the development of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate-based compounds with potential anticancer and antifungal activities. Additionally, further studies are needed to investigate the potential side effects and toxicity of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in vivo.
Conclusion:
In conclusion, Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is a promising compound with potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully explore the potential applications of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate and its derivatives in various fields of science.
Synthesis Methods
The synthesis of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate. This method has been reported to yield a high purity product with a yield of 75%.
properties
CAS RN |
154229-55-7 |
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Product Name |
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate |
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 3-ethoxy-5-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-4-7-8(10(12)14-6-3)9(11-15-7)13-5-2/h4-6H2,1-3H3 |
InChI Key |
UYKXWENOBNSZMZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
Canonical SMILES |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
synonyms |
4-Isoxazolecarboxylicacid,3-ethoxy-5-ethyl-,ethylester(9CI) |
Origin of Product |
United States |
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